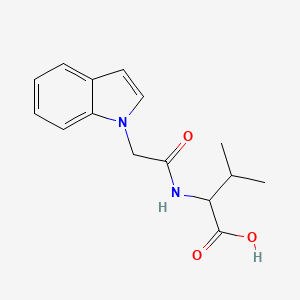![molecular formula C15H16FN3O4S B5464880 1-[(3-fluorophenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5464880.png)
1-[(3-fluorophenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-fluorophenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as FSPC, is a chemical compound that has gained attention in the scientific community for its potential use in the development of new drugs. FSPC has shown promising results in various scientific research studies, suggesting that it could be used for the treatment of certain diseases and disorders.
作用机制
The mechanism of action of 1-[(3-fluorophenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have antioxidant properties, which could help to protect cells from damage caused by free radicals. This compound has also been found to have an effect on the levels of certain neurotransmitters in the brain, suggesting that it could be used in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of 1-[(3-fluorophenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is that it has been shown to have a high degree of selectivity for COX-2, meaning that it can inhibit the activity of this enzyme without affecting other enzymes in the body. This could make it a safer and more effective alternative to other anti-inflammatory drugs that have a broader range of activity. However, one limitation of this compound is that it can be difficult to synthesize, which could make it more expensive and time-consuming to produce.
未来方向
There are several potential future directions for the use of 1-[(3-fluorophenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in scientific research. One possibility is the development of new drugs based on the structure of this compound, which could have even greater selectivity and potency than the original compound. Another potential direction is the investigation of this compound's effects on other enzymes and proteins in the body, which could lead to the discovery of new therapeutic targets. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various diseases and disorders.
合成方法
The synthesis of 1-[(3-fluorophenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves a series of chemical reactions, starting with the reaction of 3-fluorobenzenesulfonyl chloride with 1H-pyrazole to form 1-(3-fluorophenyl)sulfonylpyrazole. This compound is then reacted with piperidine-4-carboxylic acid to produce this compound.
科学研究应用
1-[(3-fluorophenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been the focus of numerous scientific research studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been found to have antitumor activity, suggesting that it could be used in the development of new cancer treatments.
属性
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c16-12-3-1-4-13(11-12)24(22,23)18-9-5-15(6-10-18,14(20)21)19-8-2-7-17-19/h1-4,7-8,11H,5-6,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQWGFOARLMHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5464800.png)
![3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-4-phenylpyrrolidin-2-one](/img/structure/B5464805.png)
![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5464812.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5464827.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5464828.png)


![N-(isoxazol-3-ylmethyl)-7-(pyridazin-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5464849.png)
![N-(3-acetylphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5464859.png)
![2-(6-methoxy-2-naphthyl)-4-[2-(1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B5464863.png)
![7-acetyl-N-(2-methoxy-1-methylethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5464871.png)
![4-{[3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]sulfonyl}morpholine](/img/structure/B5464876.png)
![ethyl 1-[3-(2-methoxy-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5464886.png)
![2-methoxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}acetamide](/img/structure/B5464887.png)